1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Sulfonylation: The brominated indole is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the sulfonylated indole derivative using appropriate coupling reagents.
Final Coupling: The final step involves coupling the piperidine derivative with the indole-sulfonyl compound to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the sulfonyl group can form strong interactions with proteins or enzymes . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids.
Uniqueness
1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H30BrN3O4S |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-[(5-bromo-1-propanoyl-2,3-dihydroindol-6-yl)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30BrN3O4S/c1-3-24(30)29-12-10-19-13-21(26)23(14-22(19)29)34(32,33)28-11-4-5-20(16-28)25(31)27-15-18-8-6-17(2)7-9-18/h6-9,13-14,20H,3-5,10-12,15-16H2,1-2H3,(H,27,31) |
InChI Key |
IFMVMQDUTHZREL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
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